2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide
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Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide is a synthetic organic compound that features a unique combination of indole and furan moieties. The presence of a fluorine atom on the indole ring and a furan ring attached to the acetamide group makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki coupling, where a furan boronic acid reacts with a halogenated indole derivative.
Formation of the Acetamide Group: The final step involves the reaction of the indole-furan intermediate with an acylating agent like acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or furan derivatives.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide: Lacks the fluorine atom, which may affect its biological activity.
2-(6-chloro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C17H17FN2O2 |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide |
InChI |
InChI=1S/C17H17FN2O2/c18-14-6-5-13-7-9-20(16(13)11-14)12-17(21)19-8-1-3-15-4-2-10-22-15/h2,4-7,9-11H,1,3,8,12H2,(H,19,21) |
InChI Key |
JGEUMSODLJHWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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